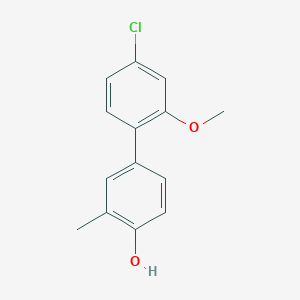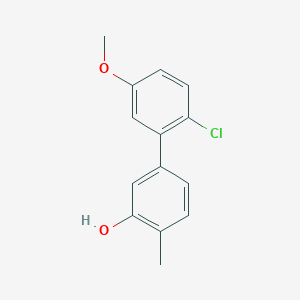
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% (5-CMP-2-MP) is a chemical compound with a wide range of potential applications in scientific research. It is a phenolic compound that belongs to the class of phenols, which are compounds with hydroxyl groups attached to a benzene ring. 5-CMP-2-MP is a chlorinated derivative of 2-methylphenol and has a molecular weight of 168.59 g/mol. It is a solid compound with a melting point of approximately 105°C.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% has a wide range of potential applications in scientific research. It can be used as a starting material for the synthesis of other compounds, such as quinolines and thiophenes. It can also be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of polymers.
Mechanism of Action
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% has a wide range of potential applications in scientific research due to its ability to act as a catalyst in a variety of reactions. It is known to be a Lewis acid, which means it can act as an electron pair acceptor. This means that it can accept electrons from other molecules, allowing it to catalyze a variety of different reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% are not well understood. However, it is known to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. The inhibition of COX-2 has been linked to a variety of physiological effects, including anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
The main advantages of using 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments are its low cost and ease of synthesis. It is also a highly reactive compound, which makes it useful for a variety of reactions. However, there are some limitations to using 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in laboratory experiments. It is a volatile compound, which means it can evaporate quickly and can be difficult to contain. It is also a toxic compound, so it should be handled with care.
Future Directions
The potential applications of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% in scientific research are still being explored. Some potential future directions for research include the development of new synthetic methods for the synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%, the investigation of its effects on other enzymes and proteins, and the exploration of its potential therapeutic applications. Additionally, further research could be conducted to investigate the environmental impacts of 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95%, as well as its potential toxicity.
Synthesis Methods
5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% can be synthesized using the Friedel-Crafts acylation reaction. This reaction involves the reaction of a phenol with an acyl chloride in the presence of anhydrous aluminium chloride. The resulting product is a chlorinated phenol. 5-(2-Chloro-5-methoxyphenyl)-2-methylphenol, 95% can also be synthesized from 2-methylphenol by a reaction with methyl chloroformate in the presence of anhydrous potassium carbonate.
properties
IUPAC Name |
5-(2-chloro-5-methoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-14(9)16)12-8-11(17-2)5-6-13(12)15/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZIWGCFVRHHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=CC(=C2)OC)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683930 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-20-2 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

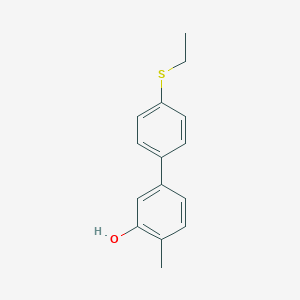


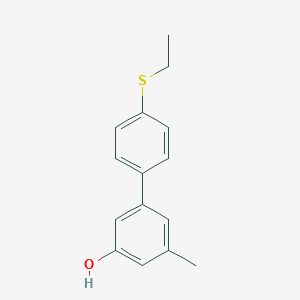




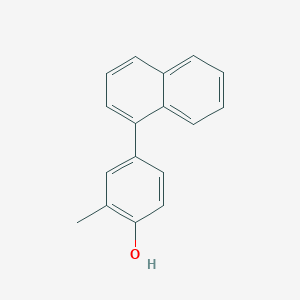

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)

